molecular formula C5H10N4O2 B13815715 1,4-Dinitroso-2-methylpiperazine CAS No. 55556-94-0

1,4-Dinitroso-2-methylpiperazine

Cat. No.: B13815715
CAS No.: 55556-94-0
M. Wt: 158.16 g/mol
InChI Key: FGFXABWVPFHRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-dinitrosopiperazine: is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.1585 g/mol . It is a derivative of piperazine, characterized by the presence of two nitroso groups attached to the nitrogen atoms in the piperazine ring and a methyl group at the second position. This compound is also known by other names such as 2-Methyldinitrosopiperazine and 2-Methyl-N,N’-dinitrosopiperazine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2-methylpiperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the desired dinitroso compound .

Industrial Production Methods: Industrial production methods for 2-Methyl-1,4-dinitrosopiperazine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential carcinogenic nature of nitrosamines .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound’s nitroso groups are key to its reactivity, enabling it to form adducts with nucleophilic sites in DNA and proteins .

Comparison with Similar Compounds

  • N-Nitrosopiperazine
  • N,N’-Dinitrosopiperazine
  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine

Comparison: 2-Methyl-1,4-dinitrosopiperazine is unique due to the presence of a methyl group at the second position of the piperazine ring, which can influence its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different carcinogenic potentials and reactivity patterns due to this structural difference .

Properties

CAS No.

55556-94-0

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-methyl-1,4-dinitrosopiperazine

InChI

InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3

InChI Key

FGFXABWVPFHRID-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1N=O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.